3-{[1-(1-Benzofuran-2-carbonyl)azetidin-3-yl]methoxy}pyridine
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Overview
Description
3-{[1-(1-Benzofuran-2-carbonyl)azetidin-3-yl]methoxy}pyridine is a complex organic compound that features a benzofuran ring, an azetidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(1-Benzofuran-2-carbonyl)azetidin-3-yl]methoxy}pyridine typically involves multi-step organic reactionsThe final step involves the attachment of the pyridine ring through a coupling reaction, often facilitated by a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(1-Benzofuran-2-carbonyl)azetidin-3-yl]methoxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-{[1-(1-Benzofuran-2-carbonyl)azetidin-3-yl]methoxy}pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[1-(1-Benzofuran-2-carbonyl)azetidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets. The benzofuran ring may interact with enzymes or receptors, modulating their activity. The azetidine ring can enhance the compound’s binding affinity, while the pyridine ring may contribute to its overall stability and solubility .
Comparison with Similar Compounds
Similar Compounds
3-(1-Benzofuran-2-carbonyl)pyridine: Shares the benzofuran and pyridine rings but lacks the azetidine ring.
1-(1-Benzofuran-2-yl)ethanone: Contains the benzofuran ring but differs in the other functional groups.
Benzofuran substituted chalcones: Feature the benzofuran ring and are studied for their anticancer properties.
Uniqueness
3-{[1-(1-Benzofuran-2-carbonyl)azetidin-3-yl]methoxy}pyridine is unique due to the presence of the azetidine ring, which can enhance its biological activity and binding affinity compared to similar compounds .
Properties
IUPAC Name |
1-benzofuran-2-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-18(17-8-14-4-1-2-6-16(14)23-17)20-10-13(11-20)12-22-15-5-3-7-19-9-15/h1-9,13H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHNPRUVIUKKCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)COC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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